molecular formula C9H8BrClO B11754686 1-Bromo-4-chloro-2-cyclopropoxybenzene

1-Bromo-4-chloro-2-cyclopropoxybenzene

Cat. No.: B11754686
M. Wt: 247.51 g/mol
InChI Key: KJQGPZGQXUTSAR-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-cyclopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a cyclopropoxy group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with commercially available 4-chlorophenol.

    Cyclopropylation: The first step involves the introduction of the cyclopropoxy group. This can be achieved by reacting 4-chlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Bromination: The final step involves the bromination of the intermediate compound. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 1-cyclopropoxy-4-chloro-2-aminobenzene can be formed.

    Oxidation Products: Products like 1-bromo-4-chloro-2-cyclopropoxybenzoic acid.

    Reduction Products: Dehalogenated compounds such as 1-cyclopropoxybenzene.

Scientific Research Applications

1-Bromo-4-chloro-2-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-cyclopropoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on biomolecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Comparison: 1-Bromo-4-chloro-2-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-bromo-4-chloro-2-cyclopropyloxybenzene

InChI

InChI=1S/C9H8BrClO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

KJQGPZGQXUTSAR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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